Home > Products > Screening Compounds P132858 > Amonafide L-malate
Amonafide L-malate - 618863-54-0

Amonafide L-malate

Catalog Number: EVT-288008
CAS Number: 618863-54-0
Molecular Formula: C20H23N3O7
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amonafide L-Malate is the malate salt of amonafide, an imide derivative of naphthalic acid, with potential antineoplastic activity. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in DNA double-strand breaks (DSB) and inhibition of DNA replication and RNA synthesis.
Source and Classification

Amonafide L-malate is synthesized from the parent compound amonafide, which itself is a naphthalimide derivative. The addition of malate enhances its solubility and bioavailability. In terms of classification, it falls under the category of alkylating agents and topoisomerase inhibitors, making it a dual-action compound in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of amonafide L-malate involves several steps, primarily focusing on the formation of the naphthalimide core followed by the introduction of the malate moiety.

  1. Synthesis of Amonafide: The initial step typically involves the reaction of 1,8-naphthalic anhydride with an appropriate amine to form the naphthalimide structure.
  2. Formation of Amonafide L-malate: This is achieved by reacting amonafide with malic acid or its derivatives under controlled conditions to yield the desired salt form. This process may require optimization to ensure high purity and yield.

The resulting compound is characterized through chromatographic techniques to confirm its identity and purity, often achieving over 99% purity in laboratory settings .

Molecular Structure Analysis

Structure and Data

Amonafide L-malate features a complex molecular structure characterized by a naphthalimide core with a malate group attached. The molecular formula can be represented as C13H12N2O4C_{13}H_{12}N_2O_4 when considering both components.

  • Molecular Weight: Approximately 256.25 g/mol
  • Structural Characteristics: The compound exhibits planar aromatic systems conducive to intercalation into DNA, a key feature for its mechanism of action against cancer cells.
Chemical Reactions Analysis

Reactions and Technical Details

Amonafide L-malate undergoes several chemical reactions that are crucial for its biological activity:

  1. DNA Intercalation: The naphthalimide moiety facilitates intercalation between DNA base pairs, leading to structural distortions that inhibit replication and transcription.
  2. Topoisomerase Inhibition: It acts as a topoisomerase II inhibitor, preventing the enzyme from resolving DNA tangles during replication, which ultimately leads to cell death .

The compound's reactivity can be influenced by pH and ionic strength, which are critical during formulation for therapeutic use.

Mechanism of Action

Process and Data

The mechanism of action for amonafide L-malate primarily involves:

  • Induction of Apoptosis: Upon entering cancer cells, amonafide L-malate intercalates into DNA, causing double-strand breaks that activate cellular stress responses.
  • Cell Cycle Arrest: It induces G2/M phase cell cycle arrest through activation of checkpoint kinases such as CHK2, leading to apoptosis in sensitive cancer cell lines .

This dual mechanism allows it to effectively target rapidly dividing cancer cells while sparing normal cells to some extent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Amonafide L-malate typically appears as a white to off-white powder.
  • Solubility: It exhibits good solubility in water due to the presence of the malate group, enhancing its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicates that its solubility profile significantly impacts its pharmacokinetics and therapeutic efficacy .

Applications

Scientific Uses

Amonafide L-malate has been primarily investigated for:

  • Cancer Therapy: It has shown promise in clinical trials for treating acute myeloid leukemia and other hematological malignancies.
  • Research Applications: Its ability to induce apoptosis and inhibit DNA synthesis makes it a valuable tool in cancer research, particularly in studies aimed at understanding drug resistance mechanisms .
Introduction to Amonafide L-malate in Oncological Research

Historical Development and Rationale for Synthesis

Amonafide (originally designated AS1413) emerged in the 1980s as a synthetic compound within the naphthalimide class, developed through systematic anticancer drug screening. Early preclinical studies identified its dual mechanism as a DNA intercalator and topoisomerase II inhibitor, demonstrating potent activity against solid tumors and leukemias. The drug entered clinical development targeting acute myeloid leukemia (AML), particularly secondary AML (sAML) and treatment-related AML, which exhibit notoriously poor responses to conventional anthracycline-based therapies [6] [7].

A critical turning point emerged when pharmacogenetic research revealed a fundamental limitation: amonafide's free arylamine group at the 5-position undergoes N-acetyltransferase-2 (NAT2)-mediated metabolism, producing toxic acetylated metabolites. This metabolic pathway exhibits significant polymorphism across populations, leading to unpredictable toxicity profiles and variable efficacy in early clinical trials. To circumvent this limitation, researchers designed novel analogues (termed "numonafides") by strategically relocating the arylamine from the 5- to the 6-position of the naphthalene ring or substituting it entirely. These structural modifications successfully abolished NAT2-dependent acetylation while preserving—and in some cases enhancing—the core anticancer properties, as confirmed through enzymatic assays and cell-based models [1].

Concurrently, the rationale for exploring amonafide in hematological malignancies, especially sAML, gained strength from its ability to circumvent multidrug resistance (MDR) mechanisms. The disappointing results of the large phase III ACCEDE trial (NCT00715637), comparing amonafide L-malate plus cytarabine versus daunorubicin plus cytarabine in 433 sAML patients, demonstrated equivalent complete response rates (CR + CRi: 43.5% vs. 43.3%, p=0.966) but underscored the persistent challenge of treating this high-risk population. This outcome reinforced the need for biomarkers to identify subsets most likely to benefit from naphthalimide-based therapy [6] [7].

Structural Classification and Optimization Within Naphthalimide Derivatives

Amonafide L-malate (chemical name: 5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione malate; molecular formula: C₁₆H₁₇N₃O₂·C₄H₆O₅) belongs to the 1,8-naphthalimide family. Its core structure consists of a planar, hydrophobic naphthalene ring system fused with two imide carbonyl groups, facilitating DNA intercalation. The pharmacophore features two critical substituents:

  • A free amino group (-NH₂) at the C-5 position on the naphthalene ring, enabling DNA interaction but susceptible to NAT2-mediated acetylation.
  • A dialkylaminoalkyl side chain (2-(dimethylamino)ethyl) attached to one imide nitrogen (N-2), contributing to solubility and influencing topoisomerase II inhibition [2] [5].

Table 1: Key Structural Features and Analogues of Amonafide

Compound NameCore ModificationR₁ (Position)R₂ (Position)Primary Biological Consequence
AmonafideBase StructureNH₂ (C-5)-CH₂CH₂N(CH₃)₂ (N-2)DNA intercalation, Topo II inhibition, NAT2 substrate
6-Amino-Amonafide (Numonafide)Arylamine position shiftNH₂ (C-6)-CH₂CH₂N(CH₃)₂ (N-2)Retained activity, Abolished NAT2 acetylation
ElinafideBis-naphthalimideNH₂ (C-5)-NH(CH₂)₃NH- (Linker to 2nd naphth)Enhanced DNA binding, Increased potency, MDR evasion
Compound 3a (Qian et al.)Fused thiazole ring + polyamine chainFused thiazole (C5-C6)-(CH₂)₃NH₂ (N-2)Improved HCC selectivity, Anti-metastatic activity
Compound B1 (Braña et al.)2-Aminothiazole substituentNH₂-thiazole (C-4)Varied alkylamines (N-2)p53 activation, Caspase-independent apoptosis

Extensive structure-activity relationship (SAR) studies focused on optimizing both the aromatic ring system and the side chain. Modifications at the C-4 position with formyl alkyl esters (e.g., compounds 6a-h) proved highly sensitive to chain length; only methyl (6a) and ethyl (6b) esters retained marginal activity against hepatoma cells, while longer chains (>C3) resulted in complete loss of potency [5]. Conversely, fusion of heterocyclic rings, particularly thiazole, to the naphthalimide core yielded potent derivatives. Compound 3a, featuring a fused thiazole and a 3-aminopropyl side chain, demonstrated superior in vivo efficacy in hepatocellular carcinoma (HCC) models, inhibiting primary tumor growth by 52.6% and lung metastasis by 75.7% without significant toxicity. Mechanistically, 3a induced G2/M arrest via modulation of cyclin B1, CDK1, and p21, and inhibited metastasis by elevating E-cadherin and suppressing integrin α6 expression [5]. These structural innovations highlight the ongoing quest to enhance target affinity, overcome metabolic limitations, and improve the therapeutic index of naphthalimide-based agents.

Role in Addressing Multidrug Resistance in Hematological Malignancies

Multidrug resistance (MDR), frequently mediated by ATP-binding cassette (ABC) transporter proteins (e.g., P-glycoprotein/ABCB1, BCRP/ABCG2), remains a major obstacle in AML treatment, particularly in sAML. Amonafide L-malate exhibits a distinct pharmacological advantage: it is not a substrate for key MDR efflux pumps. Biochemical assays confirmed that amonafide retains its intracellular accumulation and cytotoxicity in leukemia cells overexpressing BCRP/ABCG2 or P-glycoprotein, unlike many anthracyclines (e.g., daunorubicin) or topoisomerase II inhibitors (e.g., etoposide) whose efficacy is severely compromised by these transporters [3] [4].

This evasion stems partly from its mechanism of topoisomerase II inhibition. Unlike classic inhibitors (e.g., etoposide) that stabilize the covalent "cleavable complex" in an ATP-dependent manner, amonafide acts primarily as a catalytic inhibitor, interfering with the enzyme's DNA binding or strand passage independently of ATP hydrolysis. This non-ATP dependent mechanism bypasses the energy-dependent drug efflux typically mediated by ABC transporters [3] [6].

Table 2: Resistance Mechanisms in sAML and Amonafide's Evasion Profile

Resistance MechanismEffect on Conventional Agents (e.g., Anthracyclines)Effect on Amonafide L-malateKey Evidence
BCRP/ABCG2 OverexpressionSignificant efflux; Reduced intracellular accumulationMinimal efflux; Maintained accumulationNo substrate in cellular assays [3] [4]
P-gp/ABCB1 OverexpressionMajor efflux; Markedly reduced cytotoxicityNegligible impact on cytotoxicityRetained activity in MDR cell lines [3] [6]
Altered Topo IIα (ATP-dep.)Reduced cleavable complex formation; ResistanceMaintained catalytic inhibitionEffective in etoposide-resistant models [6]
NAT2 Fast Acetylator PhenotypeIncreased toxic metabolites; Variable toxicityLimitation: High toxicity in fast acetylatorsAddressed by 6-amino derivatives (Numonafides) [1]

The clinical significance of this MDR evasion was tested in the ACCEDE phase III trial. While the overall response rate (CR+CRi) for amonafide + cytarabine (43.5%) did not surpass daunorubicin + cytarabine (43.3%) in sAML, subgroup analyses suggested potential utility in specific MDR-high populations—though definitive biomarker-driven validation remains pending. This positions amonafide and its optimized derivatives, like the non-acetylatable 6-amino numonafides, as potential components of combination regimens designed to overcome resistance in genetically defined AML subsets with upregulated ABC transporter expression [1] [6] [7]. Research continues into rational combinations leveraging amonafide's MDR-evading properties, potentially with inhibitors of survival pathways or other targeted agents effective in high-risk AML.

Compounds Mentioned in Text:

  • Amonafide L-malate
  • 6-Amino-Amonafide (Numonafide)
  • Elinafide
  • Compound 3a
  • Compound B1
  • Daunorubicin
  • Cytarabine
  • Etoposide

Properties

CAS Number

618863-54-0

Product Name

Amonafide L-malate

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI Key

JNZBHHQBPHSOMU-WNQIDUERSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Amonafide L-malate; AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide.

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.